

Solubility Profile of Gastrazole Free Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Gastrazole free acid

Cat. No.: B1674632

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Abstract

Gastrazole free acid, a gastrin receptor antagonist, holds potential in therapeutic areas including pancreatic cancer. A thorough understanding of its solubility is critical for advancing research and development, enabling appropriate solvent selection for in vitro assays, formulation development, and preclinical studies. This technical guide synthesizes the available solubility information for **Gastrazole free acid**, provides context through data from structurally related compounds, and outlines a comprehensive experimental protocol for determining its solubility with precision.

Introduction to Gastrazole Free Acid

Gastrazole, in its free acid form (also known as JB95008 free acid), is an area of interest for its antagonist activity at the gastrin receptor. Its therapeutic potential is a subject of ongoing research. The physicochemical properties of a drug candidate, particularly its solubility in various solvent systems, are fundamental to its development. Solubility impacts bioavailability, dose formulation, and the design of meaningful biological experiments. This document aims to provide a core resource on the solubility of **Gastrazole free acid**.

Qualitative Solubility of Gastrazole

Direct, quantitative solubility data for **Gastrazole free acid** is not widely available in the public domain. However, information regarding its sodium salt indicates that it is soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of both polar and nonpolar compounds[2][3]. For in vivo studies, formulations of related compounds often utilize a co-solvent system, such as DMSO combined with PEG300, Tween 80, and saline, to achieve the desired concentration and stability.

Quantitative Solubility Data

While specific quantitative solubility data for **Gastrazole free acid** is not readily available, examining the solubility of structurally analogous compounds, such as proton pump inhibitors, can provide valuable insights into the types of solvents that are likely to be effective. The following table summarizes solubility data for omeprazole and pantoprazole, which share some structural motifs with Gastrazole. It is crucial to note that this information should be used as a directional guide and not a direct substitute for experimental determination of **Gastrazole free acid**'s solubility.

Solvent	Omeprazole	Pantoprazole
Organic Solvents		
Dimethyl Sulfoxide (DMSO)	~30 mg/mL[4], >19 mg/mL	~30 mg/mL[5]
Dimethylformamide (DMF)	~30 mg/mL[4]	~30 mg/mL[5]
Ethanol	~5 mg/mL[4], 4.5 mg/mL	~5 mg/mL[5]
Methanol	Freely soluble[6]	-
Acetone	Slightly soluble[6]	-
Isopropanol	Slightly soluble[6]	-
Aqueous Solutions		
Water	0.5 mg/mL, Very slightly soluble[6]	Sparingly soluble
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL[4]	~0.5 mg/mL[5]

This data is for structurally related compounds and should be considered as a reference for solvent selection for **Gastrazole free acid** solubility studies.

Experimental Protocol for Solubility Determination

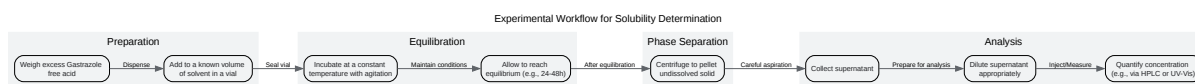
To obtain precise and reliable solubility data for **Gastrazole free acid**, a standardized experimental protocol is essential. The following methodology is based on the principles of equilibrium solubility determination.

Materials and Reagents

- **Gastrazole free acid** (pure, solid form)
- Selected solvents (e.g., DMSO, ethanol, methanol, water, aqueous buffers of various pH)
- Vials with screw caps
- Shaker or rotator capable of maintaining a constant temperature
- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in determining the equilibrium solubility of **Gastrazole free acid**.



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Caption: A flowchart outlining the major steps for determining the equilibrium solubility of a compound.

Detailed Procedure

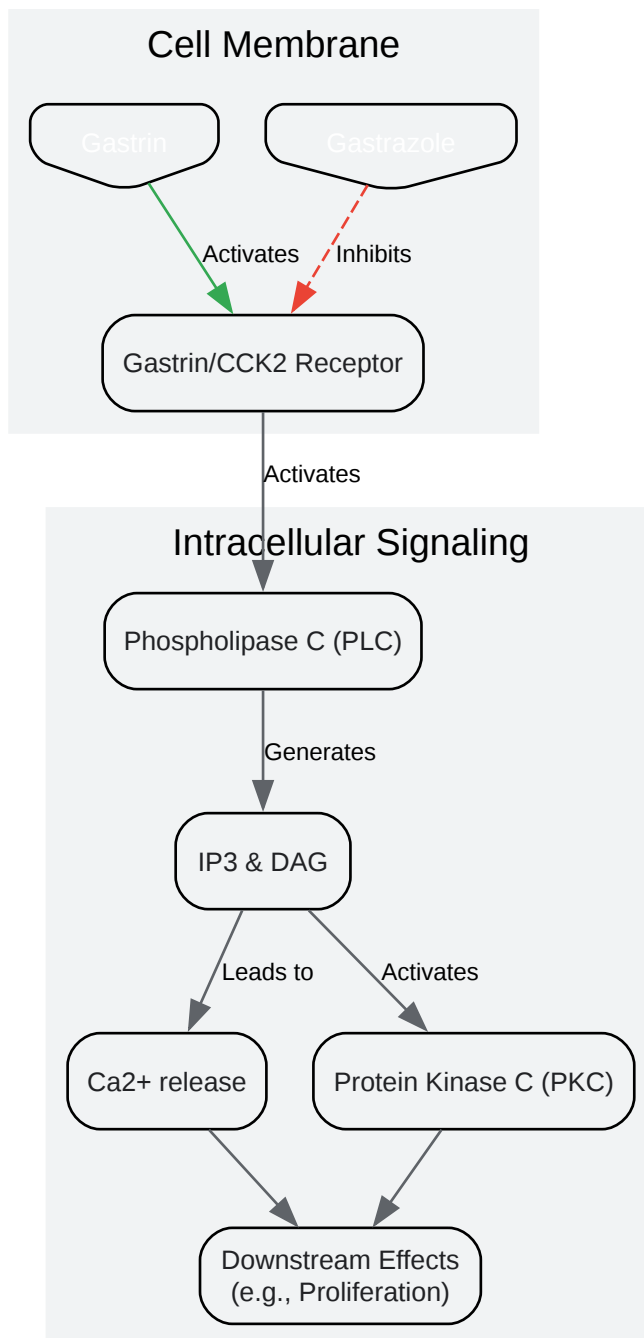
- Preparation of Saturated Solutions:
 - Add an excess amount of **Gastrazole free acid** to a series of vials containing a known volume of each selected solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

- Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantify the concentration of **Gastrazole free acid** in the diluted supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared.
- Calculation:
 - Calculate the solubility by multiplying the quantified concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

Signaling Pathway Context

While not directly related to solubility, understanding the biological context of Gastrazole is important for researchers. Gastrazole acts as an antagonist to the cholecystokinin B (CCK2) receptor, which is also the gastrin receptor. The binding of gastrin to its receptor initiates a cascade of intracellular signaling. The diagram below provides a simplified overview of a potential signaling pathway affected by Gastrazole.

Simplified Gastrin Receptor Signaling Pathway



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Caption: A diagram illustrating the antagonistic action of Gastrazole on the gastrin receptor signaling pathway.

Conclusion

The solubility of **Gastrazole free acid** is a critical parameter for its continued investigation. While specific quantitative data is sparse, the information on its sodium salt and related compounds suggests that polar aprotic solvents like DMSO are effective. For aqueous applications, co-solvent systems may be necessary. This guide provides a framework for researchers to approach the solubility assessment of **Gastrazole free acid** through a robust experimental protocol, enabling further research into its therapeutic applications. The direct experimental determination of its solubility in a range of pharmaceutically relevant solvents is highly recommended.

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